molecular formula C7H14Cl2N4S B2413268 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride CAS No. 69389-17-9

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride

Cat. No.: B2413268
CAS No.: 69389-17-9
M. Wt: 257.18
InChI Key: HIUYWQFEHUHGGO-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H12N4S.2HCl. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.2ClH/c1-6-9-10-7(12-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYWQFEHUHGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69389-17-9
Record name 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride
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Preparation Methods

The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves several steps. One common method includes the reaction of 2-methyl-1,3,4-thiadiazole with piperazine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride exhibits significant biological activity, making it a candidate for various pharmacological applications:

  • Antimicrobial Activity : Research indicates that compounds containing the thiadiazole moiety exhibit antimicrobial properties. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Properties : Some studies have identified piperazine derivatives as having anticancer effects. The incorporation of the thiadiazole ring may enhance these properties, making it a subject of interest for cancer research .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Central Nervous System Disorders : Due to its structural similarity to known psychoactive compounds, this compound may have potential as a treatment for anxiety and depression. Its effects on neurotransmitter systems are under investigation .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of piperazine with appropriate thiadiazole precursors. This process allows for the modification of the thiadiazole ring to enhance biological activity or alter pharmacokinetic properties.

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical and laboratory settings:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives against resistant bacterial strains. The findings indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial potency .
  • Cancer Research : A recent investigation into the anticancer properties of piperazine derivatives showed promising results in inhibiting tumor growth in vitro. The study emphasized the importance of structural modifications for enhancing efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Biological Activity

1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The chemical properties of this compound include:

PropertyValue
Chemical Formula C₇H₁₄Cl₂N₄S
Molecular Weight 257.19 g/mol
IUPAC Name 2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole; dihydrochloride
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • A study highlighted the effectiveness of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with substitutions at the thiadiazole ring showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Specific derivatives demonstrated zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied:

  • The cytostatic properties of compounds containing the 2-amino-1,3,4-thiadiazole moiety have been documented. These compounds have shown promise in inhibiting cancer cell proliferation .
  • In vitro studies have demonstrated that certain thiadiazole derivatives can induce apoptosis in various cancer cell lines .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Antimicrobial Mechanism : Thiadiazole derivatives may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
  • Anticancer Mechanism : They may induce apoptosis through the activation of caspases or inhibit specific signaling pathways involved in cancer cell survival .

Case Studies

Several case studies have illustrated the efficacy of thiadiazole derivatives:

  • A study involving a series of piperazine-based thiadiazoles showed that modifications at the piperazine nitrogen significantly affected antimicrobial activity. The most active compound exhibited an MIC (Minimum Inhibitory Concentration) value of 62.5 μg/mL against S. aureus .

Q & A

Q. What methodologies assess the compound’s potential as a nitrosamine precursor?

  • Methodological Answer : Conduct accelerated stability testing under gastric pH (1.2–3.0) with nitrite sources. Quantify nitrosamine formation (e.g., NDMA) via GC-MS and compare to IARC carcinogenicity thresholds. Mitigation strategies include adding ascorbic acid as a scavenger .

Tables for Key Data

Q. Table 1. Buffer Preparation Using Piperazine Dihydrochloride (25°C)

pH RangeComponents (Equimolar)Applications
5.0–6.5Piperazine dihydrochloride + NaOHCell culture media
7.0–9.0Piperazine + GlycylglycineSeawater studies
Source: Adapted from

Q. Table 2. Impurity Reference Standards for HPLC Analysis

Impurity NameCAS NumberAcceptable Limit
1-(3-Chlorophenyl)piperazine76835-07-9<0.15%
N-Methyltrimetazidine13171-25-0<0.10%
Source:

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